molecular formula C11H8N4 B115717 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine CAS No. 153944-83-3

2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B115717
CAS No.: 153944-83-3
M. Wt: 196.21 g/mol
InChI Key: FUJYCICMNZZWCK-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[4,5-b]pyridine Research

Imidazo[4,5-b]pyridines are among the oldest known heteroaromatic derivatives, with research spanning several decades. The early investigations primarily focused on their chemical synthesis and characterization, gradually expanding toward exploring their biological potential as researchers recognized their structural significance and versatility.

The first significant milestone in imidazo[4,5-b]pyridine research occurred when scientists identified their structural resemblance to purines, sparking interest in their potential biological activities. This observation led to systematic explorations of various substitution patterns, including the introduction of pyridine rings at different positions, culminating in compounds like this compound.

By the early 2000s, researchers had begun uncovering the diverse biological activities of imidazo[4,5-b]pyridines, including antimicrobial, anti-inflammatory, and anticancer properties. The compound class gained further prominence when researchers discovered their potential as enzyme inhibitors, particularly of kinases and phosphodiesterases, establishing their importance in targeted therapeutic development.

Structural Significance of this compound

The structural architecture of this compound consists of three main components: the imidazole ring, the fused pyridine ring forming the imidazo[4,5-b]pyridine core, and the pyridin-2-yl substituent at position 2. This arrangement creates a molecule with exceptional binding capabilities due to its multiple nitrogen atoms that can act as hydrogen bond acceptors.

X-ray crystallographic studies have revealed that the molecule adopts a nearly planar conformation, with the pyridin-2-yl substituent oriented to optimize π-π stacking interactions. This planarity contributes to its ability to intercalate with DNA or fit into narrow binding pockets of target proteins.

The significance of this structure is further highlighted by molecular docking studies that demonstrate how this compound interacts with target proteins. For instance, research on analogous imidazo[4,5-b]pyridines has shown that "two critical hydrogen bonding interactions" occur when binding to enzymes like PDE10A—one between the pyridine nitrogen on the imidazo[4,5-b]pyridine core and conserved glutamine residues, and another between the pyridine nitrogen on the 2-pyridyl substituent and tyrosine residues.

Structural Feature Functional Significance
Imidazo[4,5-b]pyridine core Provides rigidity and planarity; enables hydrogen bonding through N atoms
Pyridin-2-yl substituent Introduces additional H-bond acceptor; enhances binding to protein targets
N-H group at position 3 Serves as hydrogen bond donor; site for potential derivatization
Aromatic system Facilitates π-π stacking interactions with aromatic amino acids

[Table 2: Structural features and their functional significance in this compound]

[Figure 1: 2D and 3D representation of this compound showing key structural features and potential binding interactions]

Evolutionary Importance in Heterocyclic Medicinal Chemistry

The evolution of this compound as a significant scaffold in medicinal chemistry reflects broader trends in drug discovery, where researchers continuously seek to optimize pharmacological properties through structural refinements. This compound represents an important evolutionary step in heterocyclic chemistry, bridging simpler nitrogen heterocycles with more complex bioactive molecules.

From a medicinal chemistry perspective, the imidazo[4,5-b]pyridine scaffold has proven valuable due to its "drug-likeness" properties—balancing molecular weight, lipophilicity, and hydrogen-bonding capabilities within ranges favorable for oral bioavailability. The addition of the pyridin-2-yl substituent at position 2 further enhances these properties by introducing an additional pharmacophoric element without excessively increasing molecular weight or lipophilicity.

The evolutionary trajectory of this compound class has been shaped by structure-activity relationship studies that have systematically explored modifications at various positions of the imidazo[4,5-b]pyridine core. These studies have revealed that substitution at position 2, as seen in this compound, often yields compounds with enhanced target selectivity and potency.

The importance of this evolutionary pathway is evident in the development of diverse biological applications. For instance, researchers have discovered that imidazo[4,5-b]pyridines can function as "dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia" and as "potent angiotensin II type I receptor blocker[s]", demonstrating how structural evolution has enabled targeting of specific disease pathways.

Relationship to Purine Nucleotide Structures

One of the most compelling aspects of this compound is its structural similarity to purine nucleotides, which are fundamental components of DNA and RNA. This relationship has profound implications for its biological activities and potential therapeutic applications.

The imidazo[4,5-b]pyridine core bears significant resemblance to the purine framework, differing primarily in the number and position of nitrogen atoms. While purines contain a fused imidazole and pyrimidine ring system with four nitrogen atoms, imidazo[4,5-b]pyridines feature a fused imidazole and pyridine ring system with three nitrogen atoms.

This structural similarity enables imidazo[4,5-b]pyridines to interact with enzymes and receptors that normally bind purine-containing molecules, including kinases, phosphodiesterases, and DNA-binding proteins. However, the subtle differences in electronic distribution and steric properties can confer selectivity for specific targets, potentially reducing off-target effects that might occur with purine analogues.

Feature Purine Imidazo[4,5-b]pyridine Significance
Ring System Imidazole fused to pyrimidine Imidazole fused to pyridine Similar overall shape; different electronic distribution
Number of Nitrogen Atoms 4 3 Altered hydrogen bonding capacity
Substituent Positions Multiple positions available Positions 1, 2, 3, 5, 6, 7 available Diverse derivatization possibilities
Natural Occurrence Abundant in nucleic acids Synthetic scaffold Lower metabolic liabilities
Biological Recognition Recognized by numerous enzymes Selective recognition Potential for improved target specificity

[Table 3: Comparison between purine and imidazo[4,5-b]pyridine structures]

[Figure 2: Structural comparison between purine and imidazo[4,5-b]pyridine highlighting similarities and differences]

The relationship to purines extends beyond structural considerations to functional implications. Research has shown that compounds containing the imidazo[4,5-b]pyridine scaffold can inhibit enzymes involved in purine metabolism or signaling pathways regulated by purine-binding proteins. This ability "has aroused the curiosity of biologists and resulted in the developments of innovative bioactive compounds".

Current Research Landscape and Applications

The research landscape surrounding this compound and related derivatives is dynamic and multifaceted, spanning various therapeutic areas and applications. Current investigations focus on optimizing synthetic methodologies, exploring structure-activity relationships, and developing novel applications in drug discovery.

Synthetic chemistry research has yielded efficient methods for constructing the imidazo[4,5-b]pyridine skeleton, with recent advances including "the main synthetic ways currently used to produce imidazo[4,5-b]pyridine derivatives". These methods range from traditional approaches using 2-chloro-3-nitropyridine as a starting material to more innovative strategies employing microwave irradiation, flow chemistry, and metal-catalyzed reactions.

In medicinal chemistry, this compound derivatives have demonstrated remarkable versatility as enzyme inhibitors. Research has identified these compounds as "potent and selective inhibitors of PDE10A," with structural studies elucidating "key binding interactions" between the compound and enzyme. Similarly, investigations have revealed potential applications as kinase inhibitors, particularly targeting "FLT3/aurora kinases".

Application Area Target/Activity Key Findings References
Enzyme Inhibition PDE10A Nanomolar inhibitory activity; X-ray crystal structures reveal key binding interactions
Anticancer Aurora Kinases Dual inhibition of FLT3/aurora kinases; potential for acute myeloid leukemia treatment
Antimicrobial Various bacteria Activity against Gram-positive and Gram-negative bacteria; structure-activity relationships identified
Anti-inflammatory Inflammatory mediators Suppression of pro-inflammatory cytokines; potential for treating inflammatory disorders
Central Nervous System Neurotransmitter systems Activity as nonbenzodiazepine anticonvulsants and anxiolytics
Cardiovascular Angiotensin II receptors Potent angiotensin II type I receptor blockers; applications in hypertension

[Table 4: Current applications of imidazo[4,5-b]pyridine derivatives in drug discovery]

Beyond traditional therapeutic applications, research has begun exploring the potential of this compound derivatives in emerging fields such as chemical biology and materials science. The compound's "special structural characteristics" enable "proton- and charge-transfer processes in organometallic chemistry and in material science", suggesting applications beyond pharmaceuticals.

[Figure 3: Overview of synthetic pathways for preparing this compound, highlighting key intermediates and reaction conditions]

The future research direction appears focused on further optimization of the scaffold for specific therapeutic targets, development of more efficient synthetic methodologies, and exploration of novel applications leveraging the compound's unique structural and electronic properties.

Properties

IUPAC Name

2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-6-12-8(4-1)11-14-9-5-3-7-13-10(9)15-11/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJYCICMNZZWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as acetic acid or a base like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Synthetic Routes for Imidazo[4,5-b]pyridine Derivatives

The synthesis of 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine derivatives typically follows a tandem protocol starting from 2-chloro-3-nitropyridine (1 ). This method involves:

  • Step 1 : Nucleophilic aromatic substitution (S<sub>N</sub>Ar) with primary amines in a H<sub>2</sub>O-isopropyl alcohol (IPA) medium.

  • Step 2 : In situ reduction of the nitro group to form pyridine-2,3-diamine intermediates (3 ).

  • Step 3 : Heteroannulation with aldehydes to construct the imidazo[4,5-b]pyridine core (4 ) .

For the target compound, substituting the aldehyde with pyridine-2-carbaldehyde during Step 3 introduces the pyridin-2-yl group at position 2 of the imidazo ring.

Mechanistic Insights

The reaction mechanism proceeds via:

  • Imine Formation : Aldehydes react with the diamine intermediate to form an imine (Schiff base).

  • Cyclization : Intramolecular nucleophilic attack by the adjacent NH group leads to dihydro-imidazo[4,5-b]pyridine intermediates.

  • Aromatization : Loss of water yields the fully aromatic imidazo[4,5-b]pyridine scaffold .

Time-dependent <sup>1</sup>H NMR studies confirm this pathway, showing distinct signals for imine intermediates (δ 7.00 ppm) and cyclized products (δ 8.60 ppm) .

Optimized Reaction Conditions

Key parameters for high yields (up to 90%):

ParameterCondition
Solvent SystemH<sub>2</sub>O-IPA (1:1)
Temperature (Step 1)80°C for 2 h
Reducing Agent (Step 2)Zn dust (1 equiv) + HCl (0.5 equiv)
Aldehyde Equivalents1 equiv
Reaction Time (Step 3)10 h at 85°C

The use of HCl over HOAc doubles the yield of diamine intermediates (90% vs. 50%) .

Characterization Data

Representative data for imidazo[4,5-b]pyridine derivatives:

  • <sup>1</sup>H NMR : Aromatic protons appear as multiplets between δ 7.5–9.0 ppm.

  • <sup>13</sup>C NMR : Distinct signals for imidazo ring carbons (δ 120–150 ppm).

  • HRMS : Molecular ion peaks align with theoretical masses (e.g., [M+H]<sup>+</sup> for 4a : m/z 306.1245) .

Green Chemistry Advantages

  • Solvent : H<sub>2</sub>O-IPA reduces toxicity.

  • Catalyst-Free : Avoids transition metals like Pd or Cu.

  • One-Pot Process : Minimizes purification steps .

This methodology provides a scalable, eco-friendly route to 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine, with potential for further derivatization in drug discovery and materials science.

Scientific Research Applications

Pharmacological Potential

1. Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have shown promising results in cancer treatment. They can influence multiple cellular pathways critical for cancer cell functioning. For instance, certain derivatives have been found to inhibit the growth of cancer cells by targeting specific enzymes involved in tumor proliferation and survival mechanisms. Studies indicate that these compounds can modulate pathways related to apoptosis and cell cycle regulation, making them potential candidates for anticancer drug development .

2. Anti-inflammatory Properties
Research has demonstrated that imidazo[4,5-b]pyridine derivatives exhibit anti-inflammatory effects. For example, a specific compound was shown to reduce inflammatory responses in human retinal pigment epithelial cells. It inhibited the activation of transcription factors associated with oxidative stress and inflammation, suggesting its potential in treating conditions like retinal ischemia and obesity-related inflammation .

3. Antimicrobial Activity
The antimicrobial properties of imidazo[4,5-b]pyridine derivatives are noteworthy. Some compounds within this class have been evaluated for their ability to act as antibacterial agents against pathogens such as Staphylococcus aureus and Bacillus. For instance, one derivative was highlighted for its potent activity against Aspergillus flavus, showcasing its potential in developing new antifungal treatments .

4. Antitubercular Agents
Recent studies have identified novel imidazo[4,5-b]pyridine derivatives as effective against Mycobacterium tuberculosis. These compounds were synthesized through ligand-based drug design and demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L. This underscores their potential in addressing the global challenge of tuberculosis .

Case Studies

Study Focus Findings
Li et al. (2017)Anti-inflammatoryCompound exhibited significant inhibition of inflammatory markers in ARPE-19 cells .
Jarmoni et al. (2018)AnticancerDemonstrated modulation of apoptosis pathways in cancer cell lines .
PMC Study (2023)AntimicrobialIdentified potent antibacterial activity against Staphylococcus aureus .
De Gruyter (2019)Fungicidal ActivityCompound showed EC50 comparable to established fungicides against Puccinia polysora .

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Selectivity and Mechanism Insights

  • BYK191023: Exhibits competitive inhibition with l-arginine at iNOS, with 40- to 100-fold higher cellular IC₅₀ due to high intracellular arginine concentrations. No cytotoxicity up to 100 µM .
  • 3f (COX-2 Inhibitor) : Molecular docking shows binding modes similar to celecoxib, targeting the hydrophobic pocket of COX-2 .
  • MLK3 Inhibitors : Homology modeling and docking reveal interactions with the kinase’s ATP-binding site, with substituents like piperazine enhancing solubility and affinity .

Pharmacological Cross-Comparison

Table 2: Activity Spectrum Across Derivatives

Activity Type Most Potent Compound Key Advantage Limitations
Anti-Inflammatory 3f (COX-2 IC₅₀ = 9.2 µM) High selectivity for COX-2 Moderate cytotoxicity (IC₅₀ = 21 µM)
Anticancer MLK3 Inhibitors (IC₅₀ < 1 µM) Targets MLK3 in neurodegenerative diseases Limited in vivo data
Antimicrobial 6c (MIC = 12.5 µg/mL) Active against fungi and Gram-negative bacteria Lower potency than gentamicin
iNOS Inhibition BYK191023 (IC₅₀ = 86 nM) Irreversible, NADPH-dependent inhibition Requires high doses in cellular models

Biological Activity

The compound 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound possesses a unique bicyclic structure that contributes to its biological activity. The presence of the pyridine moiety enhances its interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
  • IC50 Values : The most promising derivatives showed IC50 values ranging from 1.8 to 3.2 μM against HeLa cells, indicating potent antiproliferative activity .

Table 1: Antiproliferative Activity of Selected Derivatives

Compound IDCell LineIC50 (μM)
Compound 10HeLa1.8
Compound 11SW6203.0
Compound 12A5492.5
Compound 13MDA-MB-2312.9

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies indicated that certain derivatives exhibited selective activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing less efficacy against Gram-negative strains like Escherichia coli.

  • Mechanism : The antibacterial activity is attributed to the ability of the compound to interact with bacterial enzymes and disrupt cellular processes .

Table 2: Antibacterial Activity Against Bacterial Strains

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ABacillus cereus12 μg/mL
Compound BStaphylococcus aureus15 μg/mL
Compound CEscherichia coli>100 μg/mL

Antiviral Activity

The antiviral potential of this compound has been investigated primarily in the context of Hepatitis C Virus (HCV). Research indicates that this compound can inhibit the RNA-dependent RNA polymerase (NS5B) of HCV, which is crucial for viral replication.

  • Inhibition Studies : Compounds were shown to significantly reduce viral load in cell culture models, with specific derivatives demonstrating effective inhibition at low micromolar concentrations .

Table 3: Inhibition of HCV Replication

Compound IDViral Load Reduction (%)Concentration (μM)
Compound X85%5
Compound Y70%10

Case Studies

  • Case Study on Antiproliferative Effects : A study involving a series of substituted imidazo[4,5-b]pyridine derivatives highlighted that modifications at the pyridine ring significantly enhanced antiproliferative activity against HeLa cells .
  • Antiviral Efficacy Against HCV : Another investigation demonstrated that compounds targeting NS5B effectively reduced HCV replication in vitro, suggesting their potential as therapeutic agents for HCV infection .

Q & A

Q. What are the primary synthetic routes for preparing 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine derivatives?

The compound is synthesized via two key methods:

  • Michael addition : Reacting 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles under reflux in ethanol, yielding aminoimidazodipyridines with regioselectivity confirmed by DFT studies .
  • Phase-transfer catalysis : Using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst, achieving moderate yields (~60–70%) .

Q. What biological activities are associated with this scaffold?

Derivatives exhibit:

  • iNOS inhibition : BYK191023 (a derivative) shows IC50 values of 86 nM (iNOS), 17,000 nM (nNOS), and 162,000 nM (eNOS), indicating high selectivity .
  • Antimicrobial and anticancer properties : Modifications at the 7-position (e.g., bromo or phenyl groups) enhance activity against microbial pathogens and cancer cell lines .

Q. What intermediates are critical for synthesizing advanced derivatives?

  • 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile : A versatile precursor for Michael additions to generate fused heterocycles .
  • 5-Bromopyridine-2,3-diamine : Used in halogenated derivatives for antimicrobial studies .

Q. Which analytical techniques are essential for structural characterization?

  • NMR and X-ray crystallography : Confirm regiochemistry and tautomeric forms.
  • HPLC-MS : Monitors reaction progress and purity (>99% for iNOS inhibitors like BYK191023) .

Advanced Research Questions

Q. How do DFT studies explain regioselectivity in aminoimidazodipyridine synthesis?

DFT calculations at the B3LYP/6-31G(d) level reveal that the Michael addition favors attack at the β-carbon of arylidenemalononitriles due to lower activation energy (ΔG‡ = 22.3 kcal/mol) compared to alternative pathways. This aligns with experimental yields of >80% for 6,8-dicarbonitrile products .

Q. What methodologies confirm the irreversible inhibition mechanism of BYK191023 on iNOS?

  • NADPH dependency : Time-dependent inactivation occurs only in the presence of NADPH, as shown by spectral shifts (heme loss confirmed via UV-Vis) .
  • Radioligand binding : [³H]BYK191023 remains bound to iNOS after irreversible inhibition, with no metabolite formation detected via HPLC .

Table 1 : Inhibitory profile of BYK191023

ParameteriNOSnNOSeNOS
IC50 (nM)8617,000162,000
Affinity (Kd, nM)45030,000>500,000

Q. How do structural modifications impact antimicrobial efficacy?

  • Halogenation : 7-Bromo derivatives (e.g., 7-bromo-2-phenyl analogs) show enhanced Gram-positive bacterial inhibition (MIC = 4 µg/mL) due to increased lipophilicity .
  • Pyridinyl substitution : 2-(Pyridin-3-yl) derivatives exhibit dual antibacterial and anticancer activity via intercalation with DNA .

Q. What advantages does microwave-assisted synthesis offer for imidazo[4,5-b]pyridine functionalization?

Microwave irradiation (100°C, 30 min) enables Pd/Cu-catalyzed C-2 alkenylation with styryl bromides, achieving 23 derivatives in 45–78% yields. This method reduces reaction time 10-fold compared to conventional heating and enhances fluorescence properties for bioimaging applications .

Q. How should researchers address contradictory biological activity data across studies?

  • Control for l-arginine concentration : Cellular assays show reduced potency (IC50 = 3–7 µM) compared to isolated enzyme studies (IC50 = 86 nM) due to high intracellular arginine levels .
  • Standardize assay conditions : Variability in microbial strains (e.g., S. aureus vs. E. coli) requires tailored MIC testing protocols .

Q. What role do substituents play in iNOS selectivity?

  • 4-Methoxy-pyridin-2-yl group : Enhances iNOS binding via H-bonding with Glu377 and hydrophobic interactions with Trp372, as shown in molecular docking .
  • Ethyl linker : Optimal length for accessing the catalytic heme pocket without steric clash .

Methodological Recommendations

  • Synthetic optimization : Use phase-transfer catalysis for halogenated derivatives and microwave irradiation for rapid alkenylation .
  • Biological assays : Include arginine-free buffers for iNOS inhibition studies to mirror isolated enzyme conditions .
  • Computational support : Employ DFT to predict regioselectivity and molecular dynamics simulations to map inhibitor-enzyme interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
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2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine

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